molecular formula C11H12N2O3S B368835 1-(4-Methoxy-3-methylphenyl)sulfonylimidazole CAS No. 457961-39-6

1-(4-Methoxy-3-methylphenyl)sulfonylimidazole

Cat. No.: B368835
CAS No.: 457961-39-6
M. Wt: 252.29g/mol
InChI Key: PSZVWAMNMIHRIV-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)sulfonylimidazole is an organic compound characterized by the presence of a sulfonyl group attached to an imidazole ring

Preparation Methods

The synthesis of 1-(4-Methoxy-3-methylphenyl)sulfonylimidazole typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with imidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Methoxy-3-methylphenyl)sulfonylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfinyl or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or platinum for hydrogenation reactions. Major products formed from these reactions include sulfone, sulfinyl, and thiol derivatives, which have their own unique properties and applications .

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)sulfonylimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)sulfonylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can disrupt key biological pathways, resulting in the desired therapeutic effects. The imidazole ring also contributes to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

1-(4-Methoxy-3-methylphenyl)sulfonylimidazole can be compared with other similar compounds, such as:

    1-(4-Methoxy-3-methylphenyl)-1-propanone: This compound shares a similar aromatic structure but lacks the sulfonyl and imidazole groups, resulting in different chemical and biological properties.

    1-(4-Methoxyphenyl)sulfonylimidazole: This compound is similar but lacks the methyl group on the aromatic ring, which can influence its reactivity and biological activity.

    1-(4-Methylphenyl)sulfonylimidazole: This compound lacks the methoxy group, which can affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-9-7-10(3-4-11(9)16-2)17(14,15)13-6-5-12-8-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZVWAMNMIHRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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